
(Z)-3-(5-methyl-2-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(5-メチル-2-((2-オキソインドリン-3-イリデン)メチル)-1H-ピロール-3-イル)プロパン酸は、インドール部分とピロール環を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(Z)-3-(5-メチル-2-((2-オキソインドリン-3-イリデン)メチル)-1H-ピロール-3-イル)プロパン酸の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のステップが含まれます。
インドール部分の形成: インドール構造は、フェニルヒドラジンとアルデヒドまたはケトンを反応させるフィッシャーインドール合成によって合成できます。
ピロール環の形成: ピロール環は、1,4-ジカルボニル化合物とアンモニアまたは第一アミンを反応させるパール・クノル合成を用いて構築できます。
インドールとピロールのカップリング: インドールとピロール単位は、縮合反応によってカップリングされ、多くの場合、水素化ナトリウムなどの塩基によって促進されます。
プロパン酸基の導入:
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、高収率と高純度を確保するために、連続フロー反応器、自動合成、および精製システムの使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にインドール環とピロール環で酸化反応を受ける可能性があり、さまざまな酸化された誘導体の形成につながります。
還元: 還元反応は、カルボニル基を標的にして、アルコールまたはアミンに変換できます。
置換: この化合物は、インドール環またはピロール環上の官能基が他の基に置き換えられる置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 臭素または塩素などのハロゲン化剤を置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応とメカニズムを探求できます。
生物学
生物学的研究では、(Z)-3-(5-メチル-2-((2-オキソインドリン-3-イリデン)メチル)-1H-ピロール-3-イル)プロパン酸は、生体活性分子の可能性について研究されています。酵素阻害や受容体結合などの特性を示す可能性があります。
医学
この化合物は、潜在的な治療用途のため、医薬品化学において関心を集めています。特定の疾患を標的にする新規薬剤の開発のためのリード化合物として役立つ可能性があります。
産業
産業セクターでは、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新規材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (Z)-3-(5-methyl-2-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
(Z)-3-(5-メチル-2-((2-オキソインドリン-3-イリデン)メチル)-1H-ピロール-3-イル)プロパン酸の作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、またはその他のタンパク質を含み得ます。この化合物の効果は、シグナル伝達、遺伝子発現、または代謝調節などの経路を介して仲介されます。
類似化合物の比較
類似化合物
インドール-3-酢酸: 同様のインドール構造を持つ天然に存在する植物ホルモン。
ピロール-2-カルボン酸: インドール部分は含まれていませんが、同様のピロール環を持つ化合物。
3-(2-オキソインドリン-3-イリデン)プロパン酸: 同様のインドール構造を持つが、置換基が異なる化合物。
独自性
(Z)-3-(5-メチル-2-((2-オキソインドリン-3-イリデン)メチル)-1H-ピロール-3-イル)プロパン酸は、インドールとピロール環の組み合わせにより、独特の化学的および生物学的特性が与えられているため、独自性があります。この独自性により、研究および産業用途に役立つ化合物となります。
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Pyrrole-2-carboxylic acid: A compound with a similar pyrrole ring but lacking the indole moiety.
3-(2-oxoindolin-3-ylidene)propanoic acid: A compound with a similar indole structure but different substituents.
Uniqueness
(Z)-3-(5-methyl-2-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid is unique due to its combination of indole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
515821-11-1 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
3-[5-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H16N2O3/c1-10-8-11(6-7-16(20)21)15(18-10)9-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-9- |
InChIキー |
JTSHKHCXDTXFCS-LCYFTJDESA-N |
異性体SMILES |
CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)CCC(=O)O |
正規SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
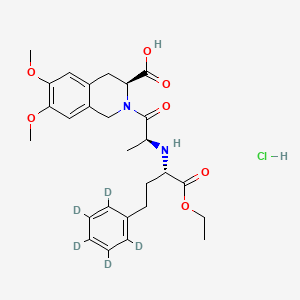
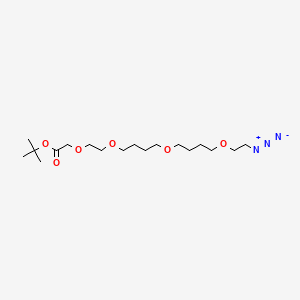
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
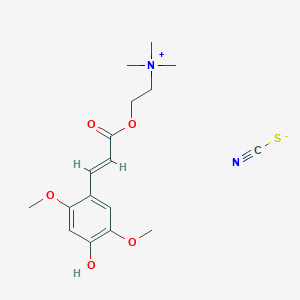
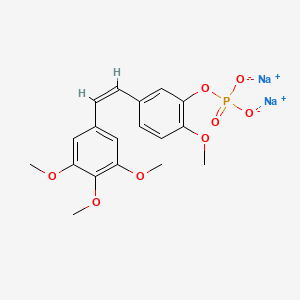
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
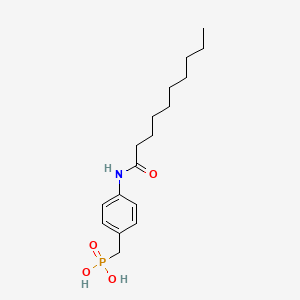

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)

